[(2R,3R,4S,5R,6R)-6-[[(1R,3R,4R,5R,6R)-4,5-Dihydroxy-2,7-dioxabicyclo[4.2.0]octan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3-hydroxy-2-tetradecyloctadecanoate
[(2R,3R,4S,5R,6R)-6-[[(1R,3R,4R,5R,6R)-4,5-Dihydroxy-2,7-dioxabicyclo[4.2.0]octan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3-hydroxy-2-tetradecyloctadecanoate
Brand Name:
Vulcanchem
CAS No.:
108855-10-3
VCID:
VC0035352
InChI:
InChI=1S/C44H82O12/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(45)32(28-26-24-22-20-18-16-14-12-10-8-6-4-2)42(51)53-30-34-36(46)37(47)39(49)43(54-34)56-44-40(50)38(48)41-35(55-44)31-52-41/h32-41,43-50H,3-31H2,1-2H3/t32?,33?,34-,35-,36+,37+,38-,39-,40-,41+,43-,44-/m1/s1
SMILES:
CCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCC)C(=O)OCC1C(C(C(C(O1)OC2C(C(C3C(O2)CO3)O)O)O)O)O)O
Molecular Formula:
C44H82O12
Molecular Weight:
803.1 g/mol
[(2R,3R,4S,5R,6R)-6-[[(1R,3R,4R,5R,6R)-4,5-Dihydroxy-2,7-dioxabicyclo[4.2.0]octan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3-hydroxy-2-tetradecyloctadecanoate
CAS No.: 108855-10-3
Main Products
VCID: VC0035352
Molecular Formula: C44H82O12
Molecular Weight: 803.1 g/mol
CAS No. | 108855-10-3 |
---|---|
Product Name | [(2R,3R,4S,5R,6R)-6-[[(1R,3R,4R,5R,6R)-4,5-Dihydroxy-2,7-dioxabicyclo[4.2.0]octan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3-hydroxy-2-tetradecyloctadecanoate |
Molecular Formula | C44H82O12 |
Molecular Weight | 803.1 g/mol |
IUPAC Name | [(2R,3R,4S,5R,6R)-6-[[(1R,3R,4R,5R,6R)-4,5-dihydroxy-2,7-dioxabicyclo[4.2.0]octan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3-hydroxy-2-tetradecyloctadecanoate |
Standard InChI | InChI=1S/C44H82O12/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(45)32(28-26-24-22-20-18-16-14-12-10-8-6-4-2)42(51)53-30-34-36(46)37(47)39(49)43(54-34)56-44-40(50)38(48)41-35(55-44)31-52-41/h32-41,43-50H,3-31H2,1-2H3/t32?,33?,34-,35-,36+,37+,38-,39-,40-,41+,43-,44-/m1/s1 |
Standard InChIKey | WCDYMMVGBZNUGB-ORPFKJIMSA-N |
Isomeric SMILES | CCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCC)C(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]3[C@H](O2)CO3)O)O)O)O)O)O |
SMILES | CCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCC)C(=O)OCC1C(C(C(C(O1)OC2C(C(C3C(O2)CO3)O)O)O)O)O)O |
Canonical SMILES | CCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCC)C(=O)OCC1C(C(C(C(O1)OC2C(C(C3C(O2)CO3)O)O)O)O)O)O |
Synonyms | 4,6-anhydrogalactopyranosyl-6-O-corynomycoloylgalactopyranoside AGCG |
PubChem Compound | 194796 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume